molecular formula C14H8F2N2OS2 B5826706 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B5826706
M. Wt: 322.4 g/mol
InChI Key: UAFIJNYVDKTPEV-UHFFFAOYSA-N
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Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,4-difluorophenyl group at the 4-position and a thiophene-2-carboxamide moiety at the 2-position. This structure combines electron-withdrawing fluorine atoms with aromatic and amide functionalities, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities. Its synthesis likely involves coupling reactions between thiazole-2-amine derivatives and activated thiophene carboxylic acids, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2OS2/c15-8-3-4-9(10(16)6-8)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFIJNYVDKTPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the condensation of 2,4-difluoroaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then cyclized to form the thiazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Halogenated Thiazole Derivatives

  • N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) :
    This compound replaces the 2,4-difluorophenyl group with a 2,4-dichlorobenzyl substituent. The dichloro substitution increases molecular weight and lipophilicity compared to the difluoro analogue. Compound 5f demonstrated significant cytotoxic and cytostatic effects in anticancer assays, suggesting that bulkier halogen substituents (Cl vs. F) may enhance interactions with hydrophobic binding pockets .

  • However, the absence of the thiophene ring may reduce π-π stacking interactions with biological targets. The molecular weight (374.4 g/mol) is comparable to the target compound .

Nitrothiophene Carboxamides

  • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :
    The nitro group at the 5-position of the thiophene ring enhances electron-withdrawing properties, which may influence redox-mediated biological activities. This compound exhibited 99.05% purity, highlighting robust synthetic optimization. In contrast, the target compound’s fluorine substituents may offer better metabolic stability due to reduced susceptibility to enzymatic oxidation .

Anticancer Activity

  • Compound 5f (2,4-dichlorobenzyl analogue) showed pronounced cytotoxicity, whereas the target compound’s 2,4-difluorophenyl group may provide a balance between potency and selectivity. Fluorine’s smaller atomic radius and higher electronegativity could minimize off-target interactions .
  • The Toxi-light assay protocol used for related compounds () suggests standardized methods for evaluating the target compound’s toxicity profile.

Anti-inflammatory and COX/LOX Inhibition

  • N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a): This non-selective COX-1/COX-2 inhibitor highlights the role of phenolic and methoxy groups in modulating enzyme binding.

Physicochemical and Spectroscopic Properties

Property Target Compound Nitrothiophene Analog Dichlorobenzyl Analog
Molecular Weight ~374 g/mol (estimated) 353.3 g/mol ~430 g/mol (estimated)
IR Stretching (C=O) ~1660–1680 cm⁻¹ (expected) 1663–1682 cm⁻¹ Not reported
Bioactivity Anticancer (hypothesized) Antibacterial Cytotoxic/Cytostatic
  • The IR spectra of hydrazinecarbothioamide precursors (1243–1258 cm⁻¹ for C=S) and triazole derivatives (1247–1255 cm⁻¹ for C=S) provide benchmarks for verifying structural integrity in related compounds .

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